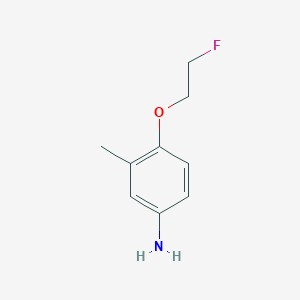

4-(2-Fluoroethoxy)-3-methylaniline

CAS No.:

Cat. No.: VC17837622

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO |

|---|---|

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | 4-(2-fluoroethoxy)-3-methylaniline |

| Standard InChI | InChI=1S/C9H12FNO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |

| Standard InChI Key | IUGZUSIUVLBTMY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N)OCCF |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of an aniline backbone with a methyl group (–CH₃) at the 3-position and a 2-fluoroethoxy (–OCH₂CH₂F) group at the 4-position (Figure 1). This arrangement creates distinct electronic effects:

-

Methyl group: Electron-donating via hyperconjugation, activating the aromatic ring toward electrophilic substitution.

-

Fluoroethoxy group: The fluorine atom’s electronegativity (–I effect) deactivates the ethoxy chain, while the oxygen atom donates electrons (+M effect), creating a balance that influences reactivity.

Table 1: Comparative Structural Data for Fluorinated Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 4-(2-Fluoroethoxy)-3-methylaniline | C₉H₁₂FNO | 169.20 | 3-CH₃, 4-OCH₂CH₂F |

| 2-(2-Fluoroethoxy)-4-methylaniline | C₉H₁₂FNO | 169.20 | 4-CH₃, 2-OCH₂CH₂F |

| 4-(2-Fluoroethoxy)-2-methylaniline | C₉H₁₂FNO | 169.20 | 2-CH₃, 4-OCH₂CH₂F |

The positional isomerism of the methyl and fluoroethoxy groups significantly impacts physicochemical properties, such as solubility and melting points, though experimental data for the 3-methyl variant remain unreported.

Synthesis and Optimization Strategies

Proposed Synthetic Routes

While no direct synthesis of 4-(2-fluoroethoxy)-3-methylaniline is documented, analogous pathways for fluorinated anilines suggest the following steps:

-

Nitro Reduction: Start with 4-nitro-3-methylphenol. Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.

-

Alkylation: React the resulting 3-methyl-4-aminophenol with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the fluoroethoxy group.

-

Purification: Isolate the product via column chromatography or recrystallization.

Key Challenges:

-

Regioselectivity: Ensuring the fluoroethoxy group attaches exclusively at the 4-position requires careful control of reaction conditions.

-

Fluorine Stability: The C–F bond’s susceptibility to hydrolysis necessitates anhydrous environments.

Physicochemical Properties and Reactivity

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds provide insights:

-

IR: A strong absorption band near 1250 cm⁻¹ corresponds to the C–F stretch, while N–H stretches appear around 3400 cm⁻¹.

-

¹H NMR: Signals for the methyl group (δ ~2.2 ppm), aromatic protons (δ ~6.5–7.1 ppm), and ethoxy chain (δ ~4.2 ppm for –OCH₂ and δ ~1.7 ppm for –CH₂F) are expected.

Reactivity Profile

The compound’s amino group (–NH₂) is highly reactive, enabling:

-

Acylation: Formation of amides with acid chlorides.

-

Diazotization: Generation of diazonium salts for coupling reactions, useful in dye synthesis.

-

Electrophilic Substitution: Directed by the electron-donating methyl group, favoring reactions at the 5- and 6-positions of the ring.

Applications in Pharmaceutical Research

Neurological Therapeutics

Fluorinated anilines are pivotal in developing positron emission tomography (PET) tracers. For example, florbetaben F-18, a fluorinated amyloid-beta imaging agent, shares structural motifs with 4-(2-fluoroethoxy)-3-methylaniline . The compound’s fluorine atom could facilitate radiolabeling with ¹⁸F for neurodegenerative disease diagnostics .

Anticancer Agents

The methyl and fluoroethoxy groups may enhance lipid solubility, improving blood-brain barrier penetration for targeting brain tumors. Analogous compounds have shown inhibitory effects on tyrosine kinases, suggesting potential oncology applications.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume